molecular formula C9H6BrFN2 B3290690 4-Bromo-6-fluoroquinolin-2-amine CAS No. 866757-15-5

4-Bromo-6-fluoroquinolin-2-amine

Cat. No.: B3290690
CAS No.: 866757-15-5
M. Wt: 241.06 g/mol
InChI Key: QCWIIAVFFXJOEJ-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoroquinolin-2-amine is a heterocyclic aromatic amine with the molecular formula C9H6BrFN2. It is a derivative of quinoline, a compound known for its wide range of applications in medicinal chemistry and materials science. The presence of bromine and fluorine atoms in the quinoline ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoroquinolin-2-amine typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of an appropriate aniline derivative with a fluorinated acetoacetate under acidic conditions to form a quinoline intermediate.

    Halogenation: The intermediate is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoroquinolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.

    Cross-Coupling: Palladium catalysts and organoboron reagents are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted quinolines.

    Cross-Coupling: Formation of biaryl compounds.

    Oxidation/Reduction: Formation of quinoline N-oxides or reduced amines.

Scientific Research Applications

4-Bromo-6-fluoroquinolin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: Used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoroquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromoquinoline
  • 6-Fluoroquinoline
  • 2-Aminoquinoline
  • 4-Chloro-6-fluoroquinoline

Comparison

4-Bromo-6-fluoroquinolin-2-amine is unique due to the simultaneous presence of bromine and fluorine atoms, which enhances its reactivity and biological activity compared to its analogs. For instance, 4-Bromoquinoline lacks the fluorine atom, making it less reactive in certain substitution reactions. Similarly, 6-Fluoroquinoline lacks the bromine atom, affecting its ability to participate in cross-coupling reactions.

Properties

IUPAC Name

4-bromo-6-fluoroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-7-4-9(12)13-8-2-1-5(11)3-6(7)8/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWIIAVFFXJOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1 (7.2 g) was heated with POBr3 (22.0 g) in PBr3 (20 ml) at 140-160° C. under N2 for 19 hours. The reaction was cooled, carefully basified with 2 M NaOH (250 mL) and thrice extracted with CHCl3 (30 mL). The organic layer was concentrated, and the residue purified by silica gel chromatography using CHCl3/acetone/Et3N (75:25:1) to afford the product that was re-crystallized from benzene/CH2Cl2/hexane to furnish off-white crystals (5.5 g, 57% yield): 1H NMR (CDCl3) δ 4.70 (bs, 2 H, NH2), 7.10 (s, 1 H), 7.37 (m, 1 H), 7.66 (m, 2 H); HRMS-FAB (M+) calculated for 239.9698, found 239.9707.
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7.2 g
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22 g
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20 mL
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250 mL
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Yield
57%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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